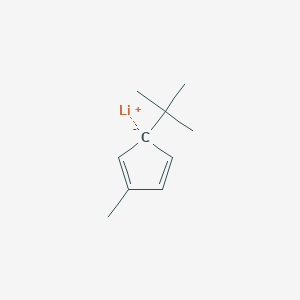
Bis(N-salicylidene-4-chloroaniline)-nickel(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(N-salicylidene-4-chloroaniline)-nickel(II), or BNCN, is a coordination compound composed of a nickel(II) ion complexed to two N-salicylidene-4-chloroaniline (SCA) ligands. It is a hybrid organic-inorganic compound that is used in a variety of scientific research applications, and has a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
BNCN has been used in a variety of scientific research applications, including catalytic reactions, electrochemical reactions, and biological applications. In catalytic reactions, BNCN has been used as a catalyst for the oxidation of alcohols and amines, as well as for the synthesis of polymers and polymeric materials. In electrochemical reactions, BNCN has been used as an electrode material for the electrochemical oxidation of organic compounds. In biological applications, BNCN has been used to study the structure and function of enzymes, as well as to study the structure and function of proteins.
Mécanisme D'action
The mechanism of action of BNCN is complex and not yet fully understood. However, it is believed that the nickel(II) ion complexed to the Bis(N-salicylidene-4-chloroaniline)-nickel(II) ligands act as an electron donor to the reaction, allowing the oxidation of organic compounds to occur. Additionally, the Bis(N-salicylidene-4-chloroaniline)-nickel(II) ligands may also act as an electron acceptor, allowing the oxidation of organic compounds to occur.
Biochemical and Physiological Effects
The biochemical and physiological effects of BNCN are still being studied. However, it is believed that BNCN may have antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, BNCN has been shown to be toxic to certain types of cells, suggesting that it may have potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BNCN in lab experiments include its stability in aqueous solutions, its ability to catalyze a variety of chemical reactions, and its low cost. However, there are some limitations to using BNCN in lab experiments. For example, the reaction of BNCN with organic compounds can be difficult to control, and the reaction can produce toxic byproducts. Additionally, BNCN is not very soluble in organic solvents, which can limit its use in certain types of experiments.
Orientations Futures
Given the potential applications of BNCN, there are many potential future directions for research. These include further studies on the mechanism of action of BNCN, further studies on the biochemical and physiological effects of BNCN, and further studies on the potential applications of BNCN in catalytic, electrochemical, and biological applications. Additionally, further studies on the synthesis of BNCN and the optimization of the synthesis process could lead to improved yields and lower costs. Finally, further studies on the toxicity of BNCN could lead to the development of safer and more effective uses of BNCN.
Méthodes De Synthèse
BNCN can be synthesized in two main ways: by the reaction of nickel(II) chloride hexahydrate and Bis(N-salicylidene-4-chloroaniline)-nickel(II) in an aqueous solution, or by the reaction of nickel(II) chloride hexahydrate and Bis(N-salicylidene-4-chloroaniline)-nickel(II) in an organic solvent. In the aqueous solution method, nickel(II) chloride hexahydrate is dissolved in water and Bis(N-salicylidene-4-chloroaniline)-nickel(II) is added. The reaction is then stirred and heated to allow the nickel(II) ion to complex with the Bis(N-salicylidene-4-chloroaniline)-nickel(II) to form BNCN. In the organic solvent method, nickel(II) chloride hexahydrate is dissolved in an organic solvent such as ethanol and Bis(N-salicylidene-4-chloroaniline)-nickel(II) is added. The reaction is then stirred and heated to allow the nickel(II) ion to complex with the Bis(N-salicylidene-4-chloroaniline)-nickel(II) to form BNCN.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)iminomethyl]phenol;nickel |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H10ClNO.Ni/c2*14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16;/h2*1-9,16H; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZUHVWJANUYDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)Cl)O.C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)Cl)O.[Ni] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Cl2N2NiO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(N-salicylidene-4-chloroaniline)-nickel(II) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

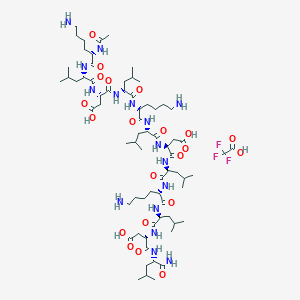



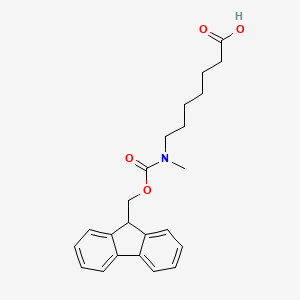

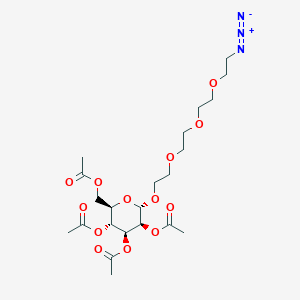
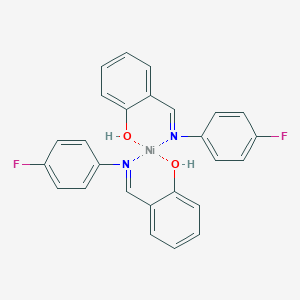


![Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)](/img/structure/B6297919.png)
![{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297928.png)
![2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6297929.png)
